{3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Overview
Description
{3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromo and nitro group, linked to a phenyl ring, which is further connected to a hexahydropyrrolo[1,2-a]pyrazine moiety
Preparation Methods
The synthesis of {3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE typically involves multi-step reactions starting from commercially available precursorsThe final step involves the coupling of the pyrazole derivative with the hexahydropyrrolo[1,2-a]pyrazine moiety under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromo group can be substituted with other nucleophiles.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions
Scientific Research Applications
{3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of {3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro and bromo substituents play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. For example:
3,5-Diaryl-4-bromo-1H-pyrazoles: Known for their versatility in organic synthesis.
1-(4-BROMOBENZYL)-4-NITRO-1H-PYRAZOLE: Shares similar structural features but differs in its biological activity. The uniqueness of {3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE lies in its specific combination of substituents and the resulting biological and chemical properties .
Properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[3-[(4-bromo-3-nitropyrazol-1-yl)methyl]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O3/c19-16-12-23(20-17(16)24(26)27)10-13-3-1-4-14(9-13)18(25)22-8-7-21-6-2-5-15(21)11-22/h1,3-4,9,12,15H,2,5-8,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLCMGOKOOPRCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=CC=CC(=C3)CN4C=C(C(=N4)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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